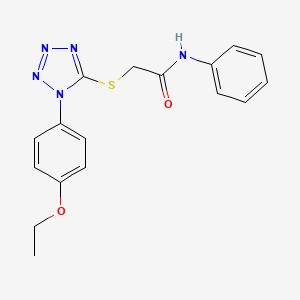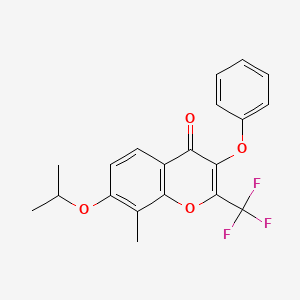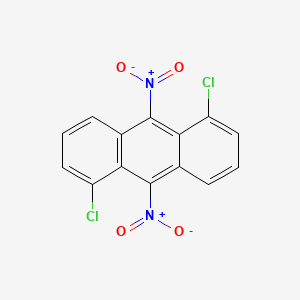
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is a complex organic compound with the molecular formula C19H17N5O5S and a molecular weight of 427.442 g/mol . This compound is notable for its unique structure, which includes a phenyl-tetrazole moiety and a thioacetyl group attached to an isophthalate backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate typically involves multiple steps, starting with the preparation of the phenyl-tetrazole intermediate. This intermediate is then reacted with thioacetic acid to form the thioacetyl derivative. Finally, this derivative is coupled with dimethyl isophthalate under specific reaction conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
化学反応の分析
Types of Reactions
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate involves its interaction with specific molecular targets. The phenyl-tetrazole moiety can bind to certain enzymes or receptors, modulating their activity. The thioacetyl group may also play a role in its biological effects by interacting with thiol-containing proteins .
類似化合物との比較
Similar Compounds
Dimethyl 2-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Similar structure but different isomeric form.
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Another isomer with similar functional groups.
Uniqueness
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical and biological properties compared to its isomeric counterparts .
特性
分子式 |
C19H17N5O5S |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
dimethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17N5O5S/c1-28-17(26)12-8-13(18(27)29-2)10-14(9-12)20-16(25)11-30-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25) |
InChIキー |
XMTRGZVINUZCED-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)



![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)

![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)

![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)


